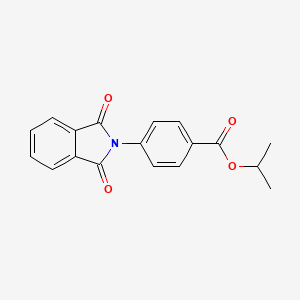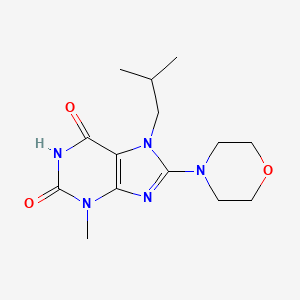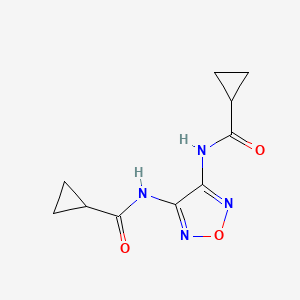
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as NBQX, is a potent and selective non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor. NBQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Mecanismo De Acción
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate, which is the natural ligand of the receptor. By blocking the activity of AMPA receptors, 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can reduce the excitatory neurotransmission and synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have potent and selective effects on the AMPA receptor, with little or no activity on other glutamate receptor subtypes. In vitro studies have demonstrated that 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can effectively block the activity of AMPA receptors in various brain regions, including the hippocampus, cortex, and cerebellum. In vivo studies have shown that 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can reduce the severity and duration of seizures in animal models of epilepsy, and improve the outcome of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments are its potency and selectivity for the AMPA receptor, which allows researchers to investigate the specific roles of these receptors in various physiological and pathological processes. However, the limitations of using 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione are its potential off-target effects and non-specific binding to other proteins, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the use of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in scientific research. Firstly, researchers can investigate the specific roles of AMPA receptors in different brain regions and cell types, using 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione as a pharmacological tool. Secondly, researchers can explore the potential therapeutic applications of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in various neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Thirdly, researchers can develop new analogs of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione with improved potency, selectivity, and pharmacokinetic properties, to facilitate its use in clinical settings.
Métodos De Síntesis
The synthesis of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves a series of chemical reactions, starting from 2-nitrophenol and tert-butyl acetoacetate. The intermediate product is then treated with phosgene and ammonia to obtain the final product. The yield of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione synthesis is about 50-60%, and the purity can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research to study the function and regulation of AMPA receptors in the central nervous system. AMPA receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory. By blocking the activity of AMPA receptors, 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can help researchers to investigate the specific roles of these receptors in various physiological and pathological processes, such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-tert-butyl-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-18(2,3)19-16(21)14-9-8-13(10-15(14)17(19)22)25-12-6-4-11(5-7-12)20(23)24/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWOUTGRUVWSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)

![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)


